(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide synthesis pathway
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
Introduction
(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is a chiral α-hydroxy amide, a structural motif of significant interest in medicinal chemistry and drug development. α-Hydroxy amides are present in a variety of biologically active compounds and natural products, exhibiting activities such as anticonvulsant, antimicrobial, and anti-inflammatory properties.[1] Furthermore, they serve as versatile intermediates in the synthesis of more complex molecules.[1] The stereochemistry at the C2 position is crucial for the pharmacological activity of many of these compounds, making enantioselective synthesis a critical aspect of their preparation.
This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, starting from the readily available and chiral precursor, L-phenylalanine. The chosen pathway emphasizes stereochemical retention, high yields, and practical experimental execution. We will delve into the rationale behind the selection of reagents and reaction conditions, provide detailed experimental protocols, and discuss methods for purification and characterization.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the amide bond, leading to (2S)-2-hydroxy-3-phenylpropanoic acid and ethylamine. The chiral center is already present in the α-hydroxy acid precursor. This precursor can be synthesized from L-phenylalanine, a naturally occurring and enantiomerically pure amino acid. This approach is advantageous as it leverages a readily available chiral pool starting material, thus simplifying the stereochemical control of the synthesis.
The forward synthesis, therefore, involves two key transformations:
-
Diazotization of L-phenylalanine: Conversion of the primary amine group of L-phenylalanine into a hydroxyl group with retention of stereochemistry to yield (2S)-2-hydroxy-3-phenylpropanoic acid.
-
Amidation: Coupling of the resulting α-hydroxy acid with ethylamine to form the desired (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.
This two-step sequence is illustrated in the following workflow diagram.
Caption: Proposed two-step synthesis pathway for (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.
Part 1: Synthesis of (2S)-2-Hydroxy-3-phenylpropanoic Acid
The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a well-established method.[2][3][4] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a water molecule. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. While SN1-type reactions can lead to racemization, and SN2 reactions would lead to inversion of stereochemistry, neighboring group participation by the carboxylic acid moiety can lead to overall retention of configuration.[2] By carefully controlling the reaction conditions, retention of the (S)-stereochemistry can be achieved.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Phenylalanine | 165.19 | 16.5 g | 0.10 |
| Sulfuric Acid (1 M) | 98.08 | 150 mL | 0.15 |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 g | 0.15 |
| Water (deionized) | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | 500 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | 300 mL | - |
Procedure:
-
To a 250-mL Erlenmeyer flask equipped with a magnetic stir bar, add L-phenylalanine (16.5 g, 100 mmol).
-
Add 1 M sulfuric acid (150 mL) and stir the mixture at room temperature until all the solid has dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (10.5 g, 150 mmol) in 50 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled L-phenylalanine solution over a period of approximately 45 minutes, ensuring the temperature remains below 5 °C. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (5 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to a volume of approximately 100 mL.
-
Add hexane (300 mL) to the concentrated solution to induce crystallization.
-
Collect the resulting colorless solid by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
Expected Yield: ~54% (9 g).[3] Melting Point: 124-125 °C.[3]
Part 2: Synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide
The amidation of a carboxylic acid is a fundamental transformation in organic synthesis. To prevent racemization of the chiral α-hydroxy acid, especially at the activated carboxyl group, the use of mild and efficient coupling agents is crucial. A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This combination forms a highly reactive HOBt active ester, which is less susceptible to racemization and readily undergoes nucleophilic attack by the amine.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |
| (2S)-2-Hydroxy-3-phenylpropanoic acid | 166.17 | 1.66 g | 0.01 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | 191.70 | 2.30 g | 0.012 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.62 g | 0.012 |
| Ethylamine (2.0 M in THF) | 45.08 | 10 mL | 0.02 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 100-mL round-bottom flask under an inert atmosphere (e.g., argon), add (2S)-2-hydroxy-3-phenylpropanoic acid (1.66 g, 10 mmol) and anhydrous DMF (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Slowly add a solution of ethylamine (2.0 M in THF, 10 mL, 20 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide.
Alternative Biocatalytic Approaches
For a greener and often more stereoselective synthesis, biocatalytic methods present a powerful alternative.[5][6]
Sequential Enzymatic Synthesis
One such approach involves a two-step enzymatic process starting from an α-keto ester.[7]
-
Enantioselective Reduction: An α-keto ester, such as ethyl benzoylformate, can be stereoselectively reduced using baker's yeast (Saccharomyces cerevisiae) to the corresponding (S)-α-hydroxy ester with high enantiomeric excess (>99% ee).[7]
-
Lipase-Catalyzed Aminolysis: The resulting chiral α-hydroxy ester can then undergo aminolysis with ethylamine, catalyzed by a lipase such as Candida antarctica lipase B (CAL-B), to yield the desired (S)-α-hydroxy amide.[7] This enzymatic amidation proceeds under mild conditions and typically results in high conversion rates.
Caption: A potential biocatalytic route for the synthesis of the target molecule.
This biocatalytic cascade offers several advantages, including mild reaction conditions, high selectivity, and the use of environmentally benign catalysts.
Characterization
The synthesized (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product, confirming the stereochemical integrity of the synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl (-OH), amide (C=O and N-H) groups.
-
Melting Point (MP): The melting point of the purified solid product can be compared to literature values if available and serves as an indicator of purity.
Conclusion
The synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide can be efficiently achieved through a two-step chemical synthesis starting from L-phenylalanine, a readily available chiral precursor. This pathway offers a practical and reliable method for obtaining the target molecule with good stereochemical control. Furthermore, biocatalytic routes provide a green and highly selective alternative that is increasingly being adopted in pharmaceutical manufacturing. The choice of synthesis pathway will ultimately depend on factors such as scale, cost, and the availability of specialized equipment and biocatalysts. Thorough analytical characterization is paramount to ensure the identity, purity, and enantiomeric integrity of the final product.
References
- Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (2007). Biochemical Engineering Journal, 34(3), 255-260.
- Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry.
- Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1, (12), 2257-2260.
- Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis. (2012). Journal of the American Chemical Society, 134(39), 16103–16106.
- Functionalisation of unsaturated amides: synthesis of chiral α- or β-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1, (15), 2851-2856.
- Li, S., et al. (2023). Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. Microbial Cell Factories, 22(1), 225.
- Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry.
- Highly stereoselective reduction of .alpha.-substituted .beta.-keto amides by means of hydrosilane-fluoride ion and hydrosilane-acid reagent. A practical approach to aldols of both threo and erythro configurations. (1988). Journal of the American Chemical Society, 110(25), 8483–8491.
- Kawanami, Y., et al. (2006). Diastereoselective Reduction of α-Keto Amides Having trans-2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemistry Letters, 35(4), 432-433.
- Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. (2025). Asian Journal of Organic Chemistry.
- Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. (2023). Green Chemistry.
- 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib.
- Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±).
- Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). SynArchive.
- The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction. (2010).
- Biocatalytic processes optimised for the synthesis of pharmaceutical compounds. University of Manchester.
- Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Benchchem.
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2015). Green Chemistry, 17(5), 2961-2968.
- Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. (1994).
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1193.
- Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2024). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry.
- (S)-2-Hydroxy-3-phenylpropanamide. BLDpharm.
- New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propano
- Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with...
- Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. (2021). Small, 17(1), 2004659.
- Production of enantiomerically pure (S)-b-phenylalanine and (R). (2007). Biotechnology Letters, 29(11), 1735-1740.
- Evolution of Biocatalysis at Novartis over the last 40 Years. (2021). CHIMIA International Journal for Chemistry, 75(4), 281-291.
- Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2008). Molecules, 13(1), 195-204.
- Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.
- N-Acetyl-l-Phenylalanine. A2B Chem.
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019). Magritek.
- Review: Synthetic Methods for Amphetamine.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008).
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). Organic Process Research & Development, 26(4), 1188–1196.
Sources
- 1. Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01546D [pubs.rsc.org]
- 2. studylib.net [studylib.net]
- 3. prepchem.com [prepchem.com]
- 4. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
